molecular formula C21H26Cl2N8 B12351271 Bismarck Brown CAS No. 8005-78-5

Bismarck Brown

Cat. No.: B12351271
CAS No.: 8005-78-5
M. Wt: 461.4 g/mol
InChI Key: WLKAMFOFXYCYDK-UHFFFAOYSA-N
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Description

Bismarck Brown, also known as C.I. Basic Brown 1, is a diazo dye with the idealized formula [(H₂N)₂C₆H₃N₂]₂C₆H₄. It was one of the earliest azo dyes, first described in 1863 by German chemist Carl Alexander von Martius. This compound is primarily used in histology for staining tissues .

Preparation Methods

The synthesis of Bismarck Brown involves the double diazotization of 1,3-phenylenediamine. The reaction starts with the formation of a bis(diazonium) ion, which subsequently attacks two equivalents of 1,3-phenylenediamine. The reaction can be summarized as follows :

  • Double Diazotization

    (H2N)2C6H4+2H++2HNO2[C6H4(N2)2]2++2H2O(H₂N)₂C₆H₄ + 2H⁺ + 2HNO₂ → [C₆H₄(N₂)₂]²⁺ + 2H₂O (H2​N)2​C6​H4​+2H++2HNO2​→[C6​H4​(N2​)2​]2++2H2​O

  • Coupling Reaction

    2(H2N)2C6H4+[C6H4(N2)2]2+2H++[(H2N)2C6H3N2]2C6H42(H₂N)₂C₆H₄ + [C₆H₄(N₂)₂]²⁺ → 2H⁺ + [(H₂N)₂C₆H₃N₂]₂C₆H₄ 2(H2​N)2​C6​H4​+[C6​H4​(N2​)2​]2+→2H++[(H2​N)2​C6​H3​N2​]2​C6​H4​

In some cases, toluenediamines are used in addition to the phenylenediamine. The resulting dye is thought to consist of oligomers with three or more diazo groups .

Chemical Reactions Analysis

Bismarck Brown undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Bismarck Brown involves its interaction with cellular components. As a metachromatic dye, it binds to acidic mucins and other cellular structures, changing their color. The dye’s staining properties are due to its ability to form complexes with cellular components, highlighting specific features under microscopic examination .

Comparison with Similar Compounds

Bismarck Brown is unique among azo dyes due to its specific staining properties and historical significance. Similar compounds include:

These compounds share similar applications in histology and cytology but differ in their specific staining properties and chemical structures.

Properties

CAS No.

8005-78-5

Molecular Formula

C21H26Cl2N8

Molecular Weight

461.4 g/mol

IUPAC Name

(2,4-diamino-5-methylphenyl)-[3-(2,4-diamino-5-methylphenyl)iminoazaniumyl-4-methylphenyl]iminoazanium;dichloride

InChI

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H

InChI Key

WLKAMFOFXYCYDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=[NH+]C2=C(C=C(C(=C2)C)N)N)[NH+]=NC3=C(C=C(C(=C3)C)N)N.[Cl-].[Cl-]

Origin of Product

United States

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